molecular formula C4F6 B1329351 Hexafluoro-2-butyne CAS No. 692-50-2

Hexafluoro-2-butyne

Cat. No. B1329351
CAS RN: 692-50-2
M. Wt: 162.03 g/mol
InChI Key: WBCLXFIDEDJGCC-UHFFFAOYSA-N
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Description

Hexafluoro-2-butyne (HFB) is a fluorocarbon with the chemical structure CF3C≡CCF3 . It is a particularly electrophilic acetylene derivative, making it a potent dienophile for Diels–Alder reactions .


Synthesis Analysis

HFB is prepared by the action of sulfur tetrafluoride on acetylenedicarboxylic acid or by the reaction of potassium fluoride (KF) with hexachlorobutadiene . It reacts with sulfur to give 3,4-bis (trifluoromethyl)-1,2-dithiete . Cycloaddition of HFB and dithionitronium (NS2+) gives the 1,2,5-dithiazolium cation .


Molecular Structure Analysis

The molecular formula of Hexafluoro-2-butyne is C4F6 . Its average mass is 162.033 Da and its monoisotopic mass is 161.990417 Da .


Chemical Reactions Analysis

Hexafluoro-2-butyne is a potent dienophile for Diels–Alder reactions . It is a particularly electrophilic acetylene derivative .


Physical And Chemical Properties Analysis

Hexafluoro-2-butyne is a colorless gas . It has a density of 1.602 g/cm3 . It is insoluble in water . Its melting point is -117 °C and its boiling point is -25 °C .

Scientific Research Applications

Eco-friendly Alternatives in Plasma and Electrical Insulation

  • C4F6 is considered a potential eco-friendly alternative for use in plasma, refrigerants, and electrical insulation applications. Its reaction mechanisms with OH/O2 were explored in detail, revealing various decomposition paths and product branching ratios, which are significant under ambient conditions. Theoretical rate coefficients for these reactions align with experimental results, highlighting its reactivity towards OH/O2 and its impact on environmental and industrial applications (Hu et al., 2022).

Organometallic Chemistry

  • In the field of organometallic chemistry, C4F6 reacts with palladium(II) β-diketonato to form specific adducts. This reaction has implications for the development of new organometallic compounds and their potential applications in catalysis and material science (Jarvis et al., 1974).

Interactions with Arsenic and Tin Compounds

  • C4F6 has been shown to react with arsenic and tin compounds under ultraviolet irradiation, leading to the formation of new compounds. These reactions contribute to the understanding of chemical interactions involving fluorocarbons and their potential industrial applications (Cullen, Dawson, & Styan, 1965).

Electronic State Spectroscopy

  • The study of electronic excitation cross sections for C4F6 isomers by electron impact has provided insights into their electronic state spectroscopy. These findings are relevant for plasma simulation and modeling, especially in relation to fluorocarbon plasma (Limão-Vieira et al., 2012).

Photolysis Studies

  • Matrix studies on the photolytic reaction between ozone and C4F6 reveal the formation of perfluorobutanedione and bis(trifluoromethyl)ketene, contributing to the understanding of chemical reactions under specific conditions and their potential applications in material science (Singmaster et al., 2000).

Reactions with Group IV Hydrides

  • C4F6 has been observed to react with tin hydrides to produce specific adducts. This research enhances our knowledge of the reactivity of hexafluoro-2-butyne and its potential applications in synthetic chemistry (Cullen & Styan, 1966).

Dielectric Etch Applications

  • Unsaturated fluorocarbon gases, including C4F6, have been examined for dielectric etch and global warming emissions performance, demonstrating significant potential in semiconductor manufacturing and environmental impact reduction (Chatterjee et al., 2002).

Safety And Hazards

Hexafluoro-2-butyne is a toxic gas . It is hazardous if inhaled . It is recommended to avoid breathing the gas and to use it only outdoors or in a well-ventilated area . In case of inhalation, it is advised to move the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

1,1,1,4,4,4-hexafluorobut-2-yne
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InChI

InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCLXFIDEDJGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4F6
Source PubChem
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Related CAS

26984-91-8
Record name 2-Butyne, 1,1,1,4,4,4-hexafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID3061003
Record name 2-Butyne, 1,1,1,4,4,4-hexafluoro-
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Molecular Weight

162.03 g/mol
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Physical Description

Colorless liquefied gas; [Alfa Aesar MSDS]
Record name Hexafluoro-2-butyne
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Product Name

Hexafluoro-2-butyne

CAS RN

692-50-2
Record name Hexafluoro-2-butyne
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Record name 2-Butyne, 1,1,1,4,4,4-hexafluoro-
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Record name 2-Butyne, 1,1,1,4,4,4-hexafluoro-
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Record name 2-Butyne, 1,1,1,4,4,4-hexafluoro-
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Record name 1,1,1,4,4,4-hexafluorobut-2-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
KK Borisova, EV Nikitina, RA Novikov… - Chemical …, 2018 - pubs.rsc.org
The tandem [4+2] cycloaddition between hexafluoro-2-butyne and bis-furyl dienes, like difurfuryl ester, at room temperature leads to the kinetically controlled “pincer”-adducts – …
Number of citations: 34 pubs.rsc.org
RD Chambers, CGP Jones, MJ Silvester… - Journal of fluorine …, 1984 - Elsevier
… Consistent with these conclusions, we have discovered at least one allcis nucleophilic addition to hexafluoro-2-butyne (1) ie the reaction of sulphur, suspended in sulpholan. Krespan [4…
Number of citations: 32 www.sciencedirect.com
EK Raunio, TG Frey - The Journal of Organic Chemistry, 1971 - ACS Publications
… isolated from the triethylaminecatalyzed addition of methanol to hexafluoro-2-butyne. Cullen and Dawson18 also obtained IV fromthe reaction of hexafluoro-2-butyne, trimethylamine, …
Number of citations: 26 pubs.acs.org
GD Zhu, MA Staeger, SA Boyd - Organic Letters, 2000 - ACS Publications
… Hexafluoro-2-butyne 2 is an established synthon for introducing two trifluoromethyl groups into furan 2-8 or benzenoid 2-4 systems. The initial cycloaddition reactions of furans 1 with 2 …
Number of citations: 36 pubs.acs.org
KJ Klabunde, T Groshens, M Brezinski… - Journal of the …, 1978 - ACS Publications
… Abstract: Nickel or palladium atoms dispersed in excess hexafluoro-2-butyne (HFB) and then treated with CO at low temperature yield pseudostable M(CO)2(HFB) complexes that …
Number of citations: 37 pubs.acs.org
J Harris, Jr, R Harder, G Sausen - The Journal of Organic …, 1960 - ACS Publications
The trimerization of alkyl and aryl substituted acetylenes to givesubstituted benzenes is well known, 1 but there appear to be no reports of tri-merization of a fluoroalkyl acetylene. 2 We …
Number of citations: 27 pubs.acs.org
K Kveseth, HM Seip, R Stolevik - Acta chem. scand, 1971 - actachemscand.org
… The structure of hexafluoro-2-butyne has been determined … Based on IR and Raman spectra of hexafluoro-2-butyne, CF3 … One of the reasons for the investigation of hexafluoro-2-butyne …
Number of citations: 21 actachemscand.org
FA Miller, RP Bauman - The Journal of Chemical Physics, 1954 - pubs.aip.org
Infrared and Raman spectra have been obtained for hexafluoro‐2‐butyne, including qualitative depolarizations and gaseous state frequencies for the stronger Raman lines. The data …
Number of citations: 14 pubs.aip.org
LA Paquette - The Journal of Organic Chemistry, 1965 - ACS Publications
… Because of the remarkable capability of hexafluoro-2-butyne (II) to react with dienes such as … of hexafluoro-2-butyne (II) in an autoclave at 175 for 12 hr., there resulted a mobile black …
Number of citations: 26 pubs.acs.org
MD Rausch, DJ Sikora, DC Hrncir, WE Hunter… - Inorganic …, 1980 - ACS Publications
… products derived from metal carbonyls and acetylenes, we report herein on the reaction of 1 and hexafluoro-2-butyne, as well as on the results of a single-crystal X-ray crystallographic …
Number of citations: 36 pubs.acs.org

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